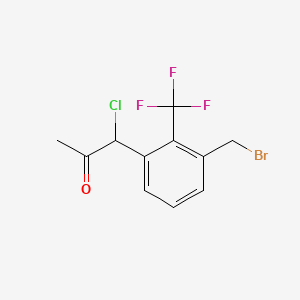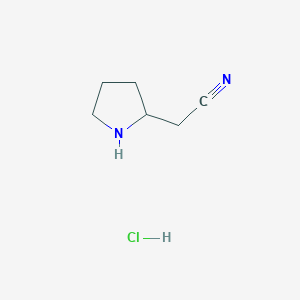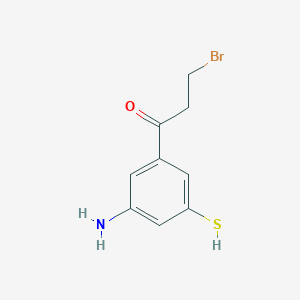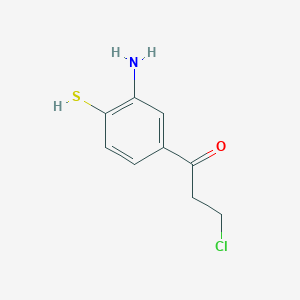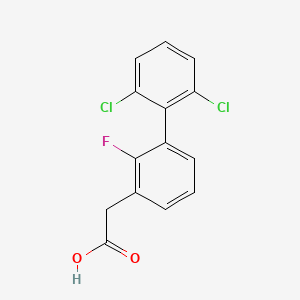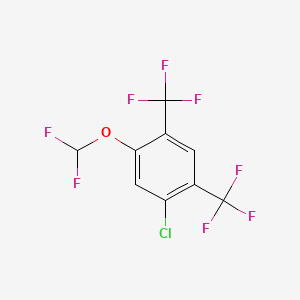![molecular formula C38H47ClN3O4+ B14052023 (2,5-Dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride](/img/structure/B14052023.png)
(2,5-Dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanine5 NHS ester is a reactive dye used for labeling amino groups in peptides, proteins, and oligonucleotides. This compound is an analog of Cy5® NHS ester and has become popular in life science research and diagnostics due to its intense color and emission maximum in the red region, which is highly sensitive to many CCD detectors .
准备方法
Cyanine5 NHS ester is synthesized through the reaction of Cyanine5 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under anhydrous conditions to prevent hydrolysis . Industrial production methods involve similar synthetic routes but are scaled up and optimized for higher yields and purity.
化学反应分析
Cyanine5 NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group reacts with the amino groups to form stable amide bonds, which is the basis for its use in labeling biomolecules . Common reagents used in these reactions include DMF or DMSO as solvents, and the reactions are typically carried out at a pH of 8.3-8.5 to optimize the yield . The major product formed from these reactions is the labeled biomolecule with the Cyanine5 dye attached.
科学研究应用
Cyanine5 NHS ester is widely used in various scientific research applications:
Chemistry: It is used for labeling small molecules and studying their interactions.
作用机制
The mechanism of action of Cyanine5 NHS ester involves the formation of a covalent bond between the NHS ester group and the primary amine group of the target molecule. This reaction results in the formation of a stable amide bond, effectively labeling the target molecule with the Cyanine5 dye. The labeled molecule can then be detected through its fluorescence properties, with excitation and emission maxima at 646 nm and 662 nm, respectively .
相似化合物的比较
Cyanine5 NHS ester is similar to other NHS esters used for labeling, such as:
Sulfo-Cyanine5 NHS ester: This compound is water-soluble and does not require organic co-solvents, making it suitable for labeling sensitive proteins.
Cy5® NHS ester: An analog of Cyanine5 NHS ester, it has similar fluorescent properties and is used interchangeably in many applications.
DyLight 649 NHS ester: Another red-emitting dye used for labeling biomolecules, with comparable properties to Cyanine5 NHS ester.
Cyanine5 NHS ester is unique due to its intense color and high sensitivity, making it ideal for applications requiring precise and sensitive detection of labeled biomolecules.
属性
分子式 |
C38H47ClN3O4+ |
|---|---|
分子量 |
645.2 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride |
InChI |
InChI=1S/C38H46N3O4.ClH/c1-37(2)28-18-13-15-20-30(28)39(5)32(37)22-10-9-11-23-33-38(3,4)29-19-14-16-21-31(29)40(33)27-17-8-6-7-12-24-36(44)45-41-34(42)25-26-35(41)43;/h9-11,13-16,18-23H,6-8,12,17,24-27H2,1-5H3;1H/q+1; |
InChI 键 |
DOOTYHJFDNJMLS-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


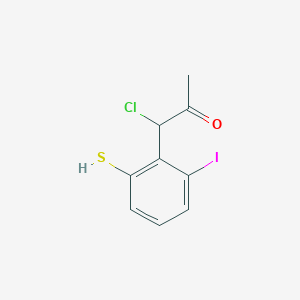

![Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14051952.png)
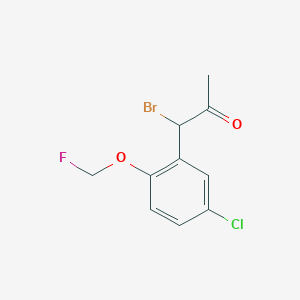
![7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B14051959.png)
